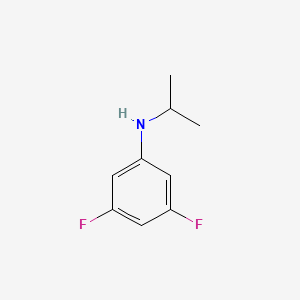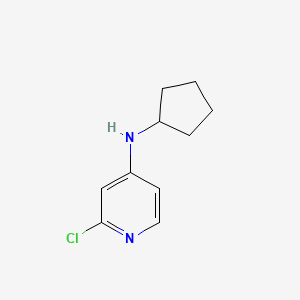
2-Chloro-N-cyclopentylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-cyclopentylpyridin-4-amine is an organic compound with the molecular formula C10H13ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopentylpyridin-4-amine typically involves the chlorination of N-cyclopentylpyridin-4-amine. One common method includes the reaction of N-cyclopentylpyridin-4-amine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
N-cyclopentylpyridin-4-amine+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopentylpyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of N-cyclopentylpyridin-4-amine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of N-cyclopentylpyridin-4-amine.
Scientific Research Applications
2-Chloro-N-cyclopentylpyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Chemistry: It serves as a building block for the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopentylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom can participate in hydrogen bonding and van der Waals interactions, enhancing the compound’s binding affinity. The cyclopentyl group provides steric bulk, influencing the compound’s selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-cyclopentylpyrimidin-4-amine
- 2-Chloro-N-cyclohexylpyridin-4-amine
- 2-Chloro-N-cyclopentylpyridin-4-amine derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H13ClN2 |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-chloro-N-cyclopentylpyridin-4-amine |
InChI |
InChI=1S/C10H13ClN2/c11-10-7-9(5-6-12-10)13-8-3-1-2-4-8/h5-8H,1-4H2,(H,12,13) |
InChI Key |
SRZMZPTWLGCCMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


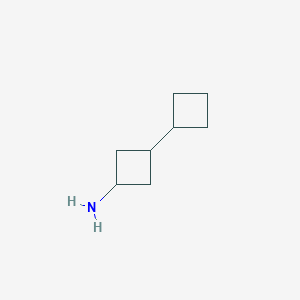
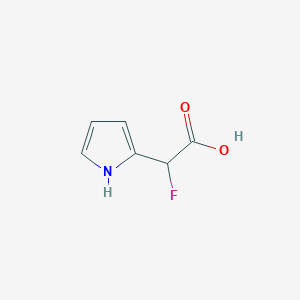
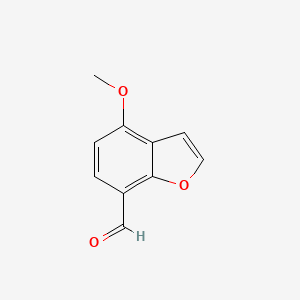
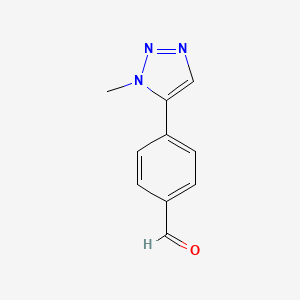

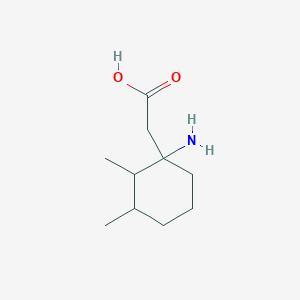


![2-{[1-(3-Chlorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13289595.png)
![2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13289608.png)
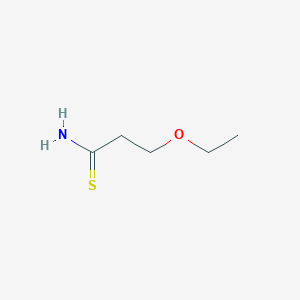
![3-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13289624.png)

